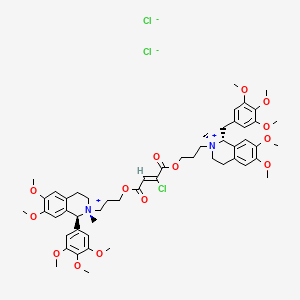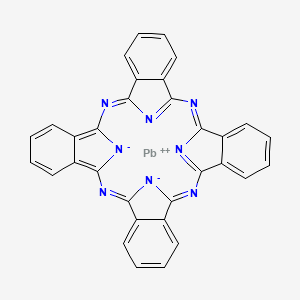
Lead, (29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-4-1)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead phthalocyanine is a selective carrier for preparation of a cysteine-selective electrode.
Applications De Recherche Scientifique
Synthesis and Spectroscopic Properties
Lead phthalocyanine complexes have been synthesized with distinct structural properties, showcasing their potential in the development of novel materials with unique spectroscopic and electrochemical characteristics. The synthesis process involves treating metal-free phthalocyanines with lead acetate, yielding compounds with decreased molecular symmetry and nonplanar structures. These complexes exhibit strong ring-ring π-π interactions and significant electrochemical activity, indicating their applicability in electronic and photovoltaic devices (Bian et al., 2004).
Demetalation and Molecular Manipulation
A study demonstrates the demetalation of single lead-phthalocyanine molecules adsorbed on ultrathin lead islands, achieved by transferring the lead atom to the tip of a scanning tunneling microscope. This process, discernible through spectroscopic fingerprints, highlights the feasibility of manipulating organometallic complexes at the molecular level, offering insights into molecular electronics and nanofabrication (Sperl et al., 2011).
Liquid Crystalline Properties and Electrical Applications
The study of octasubstituted lead(II) phthalocyanines reveals their mesogenic properties and effects on film alignment and electrical characteristics. These compounds exhibit liquid crystalline behavior, significantly impacting the electrical properties of thin films. Such findings are crucial for the development of advanced materials for electronic and optoelectronic applications (Tuncel et al., 2012).
Photophysical and Electrochemical Studies
Research into the photophysical properties of lead phthalocyanines uncovers their potential in photochemical applications. The synthesis of tetra- and octa-substituted lead phthalocyanines and the examination of their fluorescence and singlet oxygen generation capabilities suggest their utility in photodynamic therapy and as photosensitizers in environmental and medical applications (Modibane & Nyokong, 2008).
Environmental and Sensor Applications
Lead phthalocyanines are also explored for their environmental applications, particularly in the detection and remediation of lead contamination. A method employing lead phthalocyanin for the high-resolution localization of acid hydrolases in plant and animal tissues suggests its potential in environmental monitoring and phytoremediation strategies (Livingston et al., 1969).
Propriétés
Numéro CAS |
15187-16-3 |
|---|---|
Nom du produit |
Lead, (29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-4-1)- |
Formule moléculaire |
C32H16N8Pb |
Poids moléculaire |
720 g/mol |
Nom IUPAC |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;lead(2+) |
InChI |
InChI=1S/C32H16N8.Pb/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 |
Clé InChI |
WSQYJDCCFQPFJC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Pb+2] |
SMILES canonique |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Pb+2] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Lead phthalocyanine; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



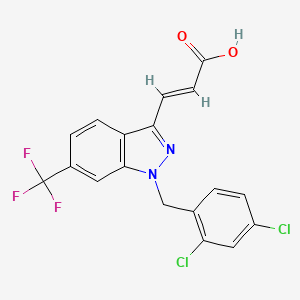
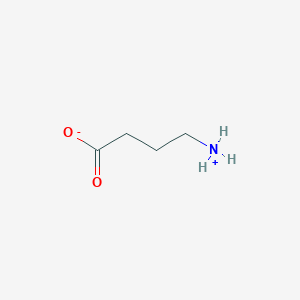
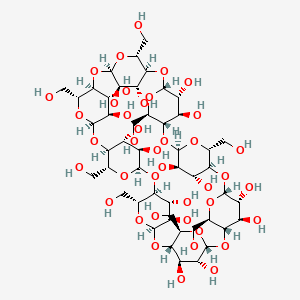
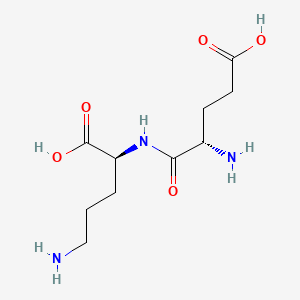
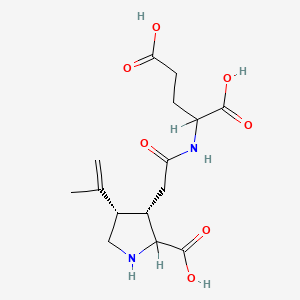
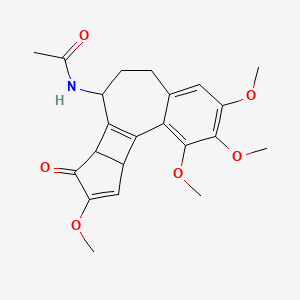
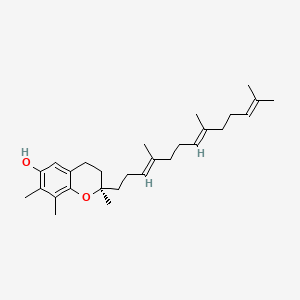
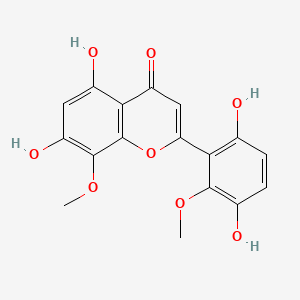
![(E)-6-[(7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B1674616.png)
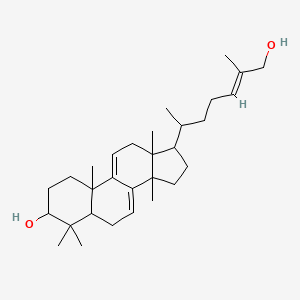
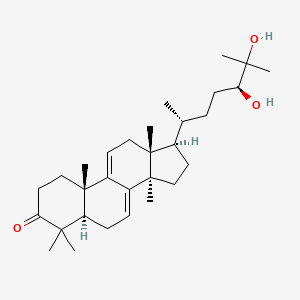
![(E,6R)-6-[(3S,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B1674621.png)
![(2R,6R)-2-methyl-4-oxo-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B1674622.png)
